molecular formula C19H26N2OS B2757890 2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one CAS No. 2415453-67-5

2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B2757890
CAS No.: 2415453-67-5
M. Wt: 330.49
InChI Key: XVRQAOSWJGQROG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopenta[c]pyrrole ring, an azetidine ring, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is unique due to its combination of the cyclopenta[c]pyrrole ring, azetidine ring, and benzylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c22-19(14-23-13-15-5-2-1-3-6-15)21-11-18(12-21)20-9-16-7-4-8-17(16)10-20/h1-3,5-6,16-18H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRQAOSWJGQROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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